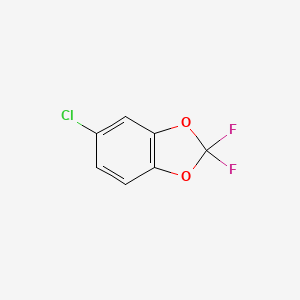
5-Chloro-2,2-difluoro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,2-difluoro-1,3-benzodioxole is 1S/C7H3ClF2O2/c8-4-1-2-5-6 (3-4)12-7 (9,10)11-5/h1-3H . The exact molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
5-Chloro-2,2-difluoro-1,3-benzodioxole has a predicted boiling point of 170.6±40.0 °C and a predicted density of 1.58±0.1 g/cm3 . It is stored in a sealed, dry environment at 2-8°C .科学的研究の応用
Synthesis and Derivative Formation
5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a foundational compound in medicinal chemistry, being manipulated into various derivatives for potential therapeutic applications. The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine from simple and inexpensive starting materials highlights its versatility and the potential for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010). This process demonstrates the compound's role in creating metabolically stable derivatives for medicinal chemistry research.
Ligand Development for Catalysis
The compound has also been utilized in the development of atropisomeric bisphosphines, which exhibit promising features as ligands for enantioselective catalysts. Starting from either 2,2-difluoro-1,3-benzodioxole or its derivatives, these bisphosphines were synthesized and showed significant potential in catalysis after racemate resolution (Leroux, Gorecka, & Schlosser, 2004). This underlines the compound's contribution to advancements in asymmetric synthesis and catalysis.
Organic Synthesis Methodology
In organic synthesis, 5-Chloro-2,2-difluoro-1,3-benzodioxole has been instrumental in the development of novel methodologies. For instance, a homologous series of O- and N-functionalized derivatives was created through an exercise in organometallic methodology, showcasing the compound's exceptional reactivity and versatility in forming various derivatives (Schlosser, Gorecka, & Castagnetti, 2003). This research exemplifies its use in exploring new synthetic routes and expanding the toolkit for organic chemists.
Photocatalytic Applications
Photocatalytic methods leveraging 5-Chloro-2,2-difluoro-1,3-benzodioxole have been developed for synthesizing bioactive compounds. A gentle method for producing 2-substituted-1,3-benzodioxoles via photocatalyzed activation highlights the compound's role in creating structures with potential biological activity, offering a versatile approach to accessing pharmacologically relevant derivatives (Ravelli, Albini, & Fagnoni, 2011).
Structural and Chemical Insights
Research into the structural aspects and reactivity of 5-Chloro-2,2-difluoro-1,3-benzodioxole derivatives has provided deeper insights into their chemical properties. For instance, studies on deprotonation-triggered heavy-halogen migrations have illuminated mechanisms for structural elaboration, showcasing the nuanced reactivity patterns that can be harnessed for advanced synthetic applications (Gorecka, Leroux, & Schlosser, 2004).
Safety And Hazards
特性
IUPAC Name |
5-chloro-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVICEEPAFUYBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(O2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451250 |
Source


|
| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
72769-08-5 |
Source


|
| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)









